1-(3,4,5-Trifluorophenyl)ethanol
Overview
Description
1-(3,4,5-Trifluorophenyl)ethanol is an organic compound with the molecular formula C8H7F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3,4,5-trifluorophenyl)acetone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-(3,4,5-trifluorophenyl)acetone. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trifluorophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to 1-(3,4,5-trifluorophenyl)ethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: 1-(3,4,5-Trifluorophenyl)acetone.
Reduction: 1-(3,4,5-Trifluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)ethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3,4,5-trifluorophenyl)ethanol exerts its effects is primarily through its interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2,4,5-Trifluorophenyl)ethanol
- 1-(3,4,5-Trifluorophenyl)acetone
- 1-(3,4,5-Trifluorophenyl)ethane
Uniqueness: 1-(3,4,5-Trifluorophenyl)ethanol is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYLCQZIPKCMBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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